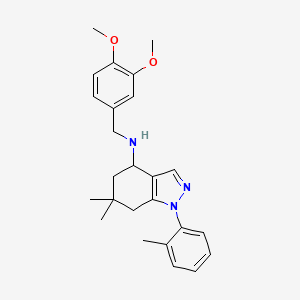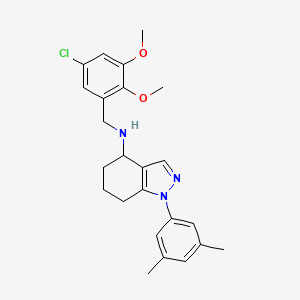![molecular formula C20H26N2O2 B6117287 N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea, also known as CYM-5442, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes. For example, N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in the production of these cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, this compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has also been found to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is its broad range of biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been found to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is its low solubility in water, which can make it difficult to formulate for use in vivo.
Direcciones Futuras
There are several future directions for the study of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea. One area of research is the development of new formulations that improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential therapeutic applications of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea in other disease conditions, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea involves the reaction of 6-ethoxy-2-naphthaldehyde with cyclohexylamine, followed by the reaction of the resulting imine with urea. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The final product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
[cyclohexyl-(6-ethoxynaphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-24-18-11-10-15-12-17(9-8-16(15)13-18)19(22-20(21)23)14-6-4-3-5-7-14/h8-14,19H,2-7H2,1H3,(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEIUVPFPXEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(C3CCCCC3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-furamide](/img/structure/B6117209.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)

![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)

